

# Comprehensive Spectroscopic Profiling of 2-(2-Propoxyphenyl)ethanamine: An Analytical Framework

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## Compound of Interest

Compound Name:	2-(2-Propoxyphenyl)ethanamine
CAS No.:	39515-69-0
Cat. No.:	B1371570

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## Executive Summary

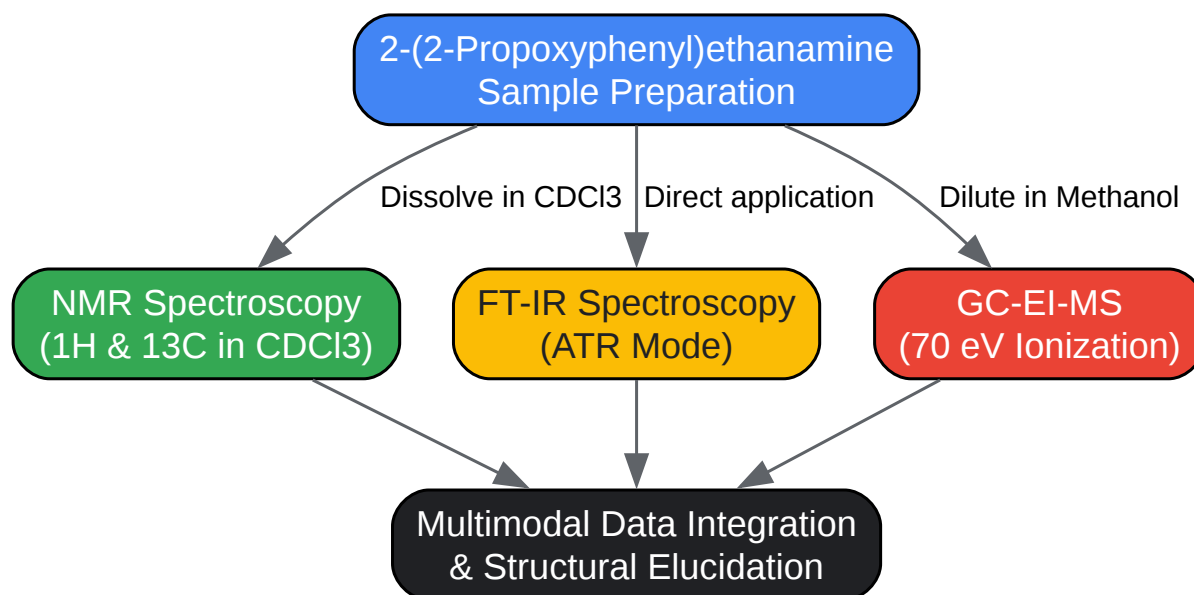
**2-(2-Propoxyphenyl)ethanamine** (C<sub>11</sub>H<sub>17</sub>NO, Exact Mass: 179.1310 Da), an ortho-alkoxy substituted phenethylamine, represents a structural motif frequently encountered in neuropharmacological research and forensic drug analysis. The presence of the propoxy ether linkage at the ortho position significantly alters the electron density of the aromatic ring, subsequently shifting key spectroscopic markers compared to the unsubstituted phenethylamine core.

Due to the specialized nature of this specific homolog, empirical spectral libraries often lack direct entries. Therefore, this whitepaper provides an authoritative, predictive, and comparative spectroscopic framework. By leveraging established spectral additivity rules, structural analogs such as 2-methoxyphenethylamine[1][2], and standardized analytical guidelines[3], this guide equips researchers with the mechanistic causality and self-validating protocols required for rigorous structural elucidation.

## Structural Causality & Analytical Strategy

The structural elucidation of **2-(2-Propoxyphenyl)ethanamine** relies on isolating the signals from its three distinct pharmacophoric regions:

- The Propoxy Group (-OCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>): Acts as a strong electron-donating group (EDG) via resonance (+R effect), shielding the ortho and para protons on the aromatic ring.
- The Ethylamine Side Chain (-CH<sub>2</sub>CH<sub>2</sub>NH<sub>2</sub>): Provides diagnostic aliphatic signals in NMR and serves as the primary site of fragmentation ( $\alpha$ -cleavage) in Electron Ionization Mass Spectrometry (EI-MS)[3].
- The Ortho-Substituted Benzene Ring: Yields a characteristic 1,2-disubstituted splitting pattern in <sup>1</sup>H NMR and a distinct out-of-plane bending mode in FT-IR.



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Multimodal spectroscopic workflow for the structural elucidation of phenethylamine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The analysis of phenethylamine derivatives via NMR has been proven highly effective for differentiating positional isomers[4].

### Experimental Protocol (Self-Validating)

- **Sample Preparation:** Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS).
- **Causality for Solvent Choice:**  $\text{CDCl}_3$  is ideal for free-base amines. The lack of exchangeable protons in the solvent prevents the suppression of the primary amine ( $-\text{NH}_2$ ) signal, though it will still appear as a broadened singlet due to quadrupolar relaxation from the  $^{14}\text{N}$  nucleus. TMS acts as an internal standard, ensuring a self-validating 0.00 ppm reference point.
- **Acquisition Parameters:** For  $^1\text{H}$  NMR, utilize a 400 MHz spectrometer with 16 scans and a 1-second relaxation delay (D1) to ensure the complete relaxation of the aliphatic protons, allowing for precise integration.

### Predicted $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Structural Assignment
-CH <sub>3</sub> (propoxy)	1.05	Triplet (t)	3H	Terminal methyl of propoxy chain
-NH <sub>2</sub>	1.50	Broad Singlet (br s)	2H	Primary amine (exchanges with D <sub>2</sub> O)
-CH <sub>2</sub> - (propoxy)	1.85	Sextet (sxt)	2H	Central aliphatic methylene
Ar-CH <sub>2</sub> - ( $\beta$ )	2.80	Triplet (t)	2H	Benzylic methylene
-CH <sub>2</sub> -NH <sub>2</sub> ( $\alpha$ )	2.95	Triplet (t)	2H	Amine-adjacent methylene
-OCH <sub>2</sub> - (propoxy)	3.95	Triplet (t)	2H	Ether linkage (deshielded by oxygen)
Ar-H (H-3)	6.85	Doublet (d)	1H	Aromatic proton ortho to alkoxy
Ar-H (H-5)	6.90	Triplet (t)	1H	Aromatic proton para to alkoxy
Ar-H (H-6)	7.15	Doublet (d)	1H	Aromatic proton ortho to alkyl chain
Ar-H (H-4)	7.20	Triplet (t)	1H	Aromatic proton meta to alkoxy

## Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Structural Assignment
-CH <sub>3</sub> (propoxy)	10.8	Aliphatic methyl
-CH <sub>2</sub> - (propoxy)	22.6	Aliphatic methylene
Ar-CH <sub>2</sub> - ( $\beta$ )	34.0	Benzylic carbon
-CH <sub>2</sub> -NH <sub>2</sub> ( $\alpha$ )	42.5	Alpha-carbon (deshielded by nitrogen)
-OCH <sub>2</sub> - (propoxy)	69.5	Ether carbon (highly deshielded by oxygen)
Ar-C (C-3, C-4, C-5, C-6)	111.5, 120.5, 127.5, 130.2	Aromatic methines
Ar-C (C-1)	128.0	Quaternary carbon (attached to alkyl chain)
Ar-C (C-2)	157.0	Quaternary carbon (attached to alkoxy oxygen)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is utilized to confirm the presence of the primary amine and the ether linkage, providing orthogonal validation to the NMR data.

### Experimental Protocol

- Methodology: Attenuated Total Reflectance (ATR) utilizing a diamond crystal.
- Causality for ATR: Traditional KBr pellet methods are prone to moisture absorption, which can obscure the critical N-H stretching region (3200–3400 cm<sup>-1</sup>) with broad O-H water bands. Diamond ATR prevents this artifact, requires no sample preparation, and is chemically inert to basic amines.
- Parameters: 32 co-added scans at a resolution of 4 cm<sup>-1</sup>.

### Key Vibrational Modes

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
3350, 3280	Medium	N-H stretch (characteristic doublet of a 1° amine)
2960, 2875	Strong	C-H stretch (sp <sup>3</sup> aliphatic chains)
1600, 1495	Medium	C=C stretch (aromatic ring breathing)
1580	Medium	N-H bend (scissoring)
1240	Strong	C-O-C asymmetric stretch (alkyl aryl ether)
1040	Strong	C-O-C symmetric stretch
750	Strong	C-H out-of-plane bend (1,2-disubstituted benzene)

## Mass Spectrometry (GC-EI-MS)

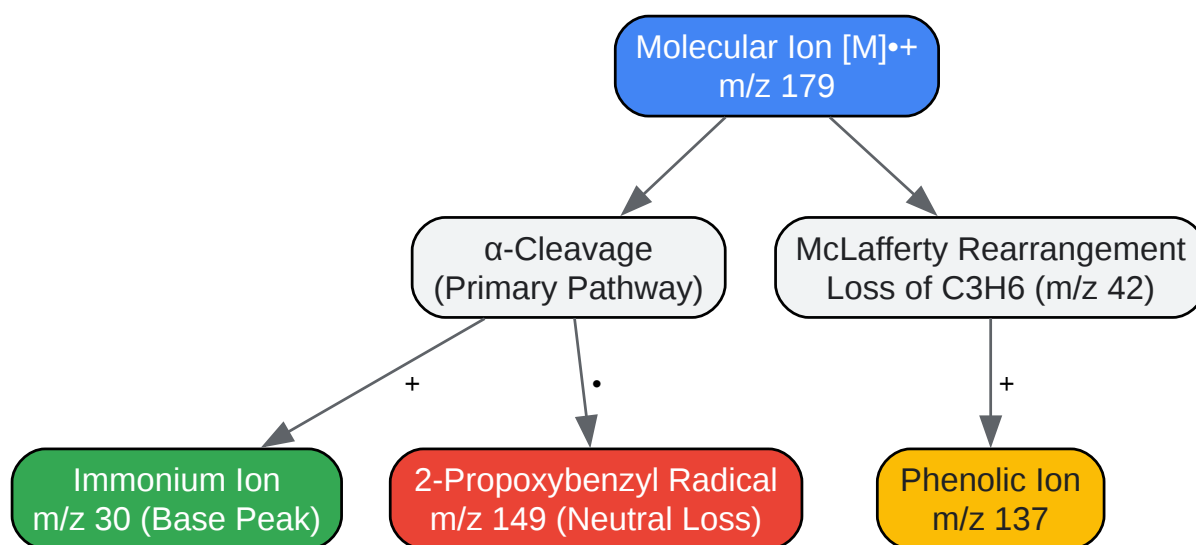
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for the trace analysis of phenethylamines[3].

## Experimental Protocol

- Chromatography: Inject 1 µL of a 1 mg/mL methanolic solution into a GC equipped with a non-polar DB-5MS column (30m × 0.25mm × 0.25µm). Use a split ratio of 1:50.
- Causality for Split Ratio: Phenethylamines produce a highly abundant base peak at m/z 30. A 1:50 split prevents detector saturation, ensuring that the low-abundance molecular ion (m/z 179) remains clearly distinguishable from baseline noise.
- Ionization: 70 eV Electron Ionization. This standardized energy ensures the resulting fragmentation pattern is directly comparable to established NIST library heuristics[3].

## Mechanistic Fragmentation Pathway

Upon 70 eV ionization, the molecular ion  $[M]^{\bullet+}$  ( $m/z$  179) is highly unstable. The dominant thermodynamic pathway is  $\alpha$ -cleavage, driven by the stabilization of the resulting positive charge on the nitrogen atom (forming an immonium ion). The bond between the  $\alpha$ -carbon and  $\beta$ -carbon breaks, expelling a neutral 2-propoxybenzyl radical and leaving the  $m/z$  30 fragment as the base peak.



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Proposed Electron Ionization (EI) fragmentation pathway for **2-(2-Propoxyphenyl)ethanamine**.

## EI-MS Spectral Data Table

m/z Ratio	Relative Abundance	Fragment Assignment / Causality
30	100% (Base Peak)	$[\text{CH}_2=\text{NH}_2]^+$ : Result of $\alpha$ -cleavage. Universal marker for primary phenethylamines.
137	~15%	$[\text{M} - \text{C}_3\text{H}_6]^+$ : Loss of propene via a McLafferty-type rearrangement of the propoxy group.
120	~20%	Tropylium Derivative: Rearrangement of the benzyl system after side-chain loss.
179	< 5%	$[\text{M}]^+$ : Molecular ion. Low abundance due to the highly labile $\alpha$ - $\beta$ carbon bond.

## References

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## Sources

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